4-(Trifluoromethyl)pyridine-3-carbothioamide basic properties
4-(Trifluoromethyl)pyridine-3-carbothioamide basic properties
An In-Depth Technical Guide to the Basic Properties of 4-(Trifluoromethyl)pyridine-3-carbothioamide
Introduction
4-(Trifluoromethyl)pyridine-3-carbothioamide is a fluorinated heterocyclic compound belonging to the pyridine family.[1] Its structure is characterized by a pyridine ring substituted with a highly electronegative trifluoromethyl (-CF3) group at the 4-position and a carbothioamide (-C(S)NH2) group at the 3-position. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making this class of compounds a subject of interest in medicinal chemistry and agrochemical research.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of this molecule, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 4-(Trifluoromethyl)pyridine-3-carbothioamide imparts specific physicochemical properties that are crucial for its behavior in biological and chemical systems. The trifluoromethyl group is a strong electron-withdrawing group, which lowers the basicity of the pyridine nitrogen. The carbothioamide group provides sites for hydrogen bonding and potential metal chelation.
Table 1: Summary of Physicochemical Data for 4-(Trifluoromethyl)pyridine-3-carbothioamide
| Property | Value | Source |
| Molecular Formula | C7H5F3N2S | [1][3] |
| Molecular Weight | 206.19 g/mol | [1][3] |
| CAS Number | 158063-54-8 | [1][3] |
| IUPAC Name | 4-(trifluoromethyl)pyridine-3-carbothioamide | [1] |
| Synonyms | 4-(Trifluoromethyl)nicotinthioamide, 4-(TRIFLUOROMETHYL)PYRIDINE-3-THIOCARBOXAMIDE | [4] |
| XLogP3 (Predicted) | 1.2 | [1] |
| pKa (Predicted) | 2.50 ± 0.36 (for the related carboxylic acid) | [5] |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of 4-(trifluoromethyl)pyridine derivatives often involves multi-step processes.[2] A common strategy for creating the 4-(trifluoromethyl)pyridine core is through cyclization reactions. For instance, a plausible route to the precursor, 4-(trifluoromethyl)nicotinonitrile, involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-en-2-one with 3-aminoacrylonitrile.[6] The resulting nitrile can then be converted to the target carbothioamide. While a direct synthesis for 4-(Trifluoromethyl)pyridine-3-carbothioamide is not explicitly detailed in the provided results, a logical subsequent step would be the thionation of the corresponding amide or direct conversion from the nitrile using a reagent like hydrogen sulfide.
A key precursor, 4-(trifluoromethyl)nicotinic acid, can be synthesized via several routes, including the hydrolysis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine followed by hydrogenolysis.[7]
Caption: A potential synthetic workflow for 4-(Trifluoromethyl)pyridine-3-carbothioamide.
Basicity and Reactivity Profile
The fundamental chemical nature of 4-(Trifluoromethyl)pyridine-3-carbothioamide is dictated by its functional groups.
-
Basicity: The pyridine nitrogen atom possesses a lone pair of electrons, making it a basic center. However, the potent electron-withdrawing effect of the trifluoromethyl group at the para-position (C4) significantly reduces the electron density on the nitrogen atom. This inductive effect (-I) and resonance effect (-M) substantially decrease the pKa of the conjugate acid compared to unsubstituted pyridine. The predicted pKa of the closely related 4-(trifluoromethyl)nicotinic acid is approximately 2.50, indicating that it is a weak base.[5]
-
Reactivity of the Carbothioamide: The thioamide functional group is a versatile handle for further chemical modifications. The sulfur atom can act as a nucleophile, and the C-S bond can participate in various coupling reactions. The N-H protons are weakly acidic and can be deprotonated under suitable basic conditions.
Biological Activity and Therapeutic Potential
While specific biological data for 4-(Trifluoromethyl)pyridine-3-carbothioamide is limited, the broader class of trifluoromethylpyridine derivatives has demonstrated significant bioactivity, particularly in agrochemical and pharmaceutical applications.[2]
-
Agrochemical Applications: Research has shown that trifluoromethylpyridine amide derivatives containing sulfur moieties exhibit notable antibacterial and insecticidal activities.[8][9] For example, some sulfone-containing analogues have shown better efficacy against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo) than commercial bactericides.[8] This suggests that the core scaffold of 4-(Trifluoromethyl)pyridine-3-carbothioamide is promising for the development of new crop protection agents.[9]
-
Pharmaceutical Research: The trifluoromethylpyridine scaffold is a key structural motif in various active pharmaceutical ingredients.[2] Related trifluoromethyl pyrimidine derivatives have been evaluated for antifungal, insecticidal, and even anticancer properties.[10][11] For instance, certain compounds showed moderate anticancer activity against cell lines such as PC3 (prostate cancer).[10][11] The precursor, 4-(trifluoromethyl)nicotinic acid, is a key intermediate in the synthesis of flonicamid, a commercial insecticide.[5]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
To experimentally validate the basicity of a compound like 4-(Trifluoromethyl)pyridine-3-carbothioamide, a common and reliable method is UV-Vis spectrophotometric titration. This protocol is a self-validating system as the quality of the isosbestic points and the fit of the data to the Henderson-Hasselbalch equation confirm the reliability of the measurement.
Objective: To determine the pKa of the pyridine nitrogen in a weakly basic compound.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of 2-3 pH units around the expected pKa (e.g., pH 1.0 to 4.0).
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to a final working concentration in each buffer solution. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the pH.
-
Spectrophotometric Measurement:
-
Calibrate the UV-Vis spectrophotometer.
-
Measure the absorbance spectrum (e.g., from 200-400 nm) of the compound in each buffer solution.
-
Record the absorbance at a wavelength where the protonated and deprotonated species show the largest difference in absorbance.
-
-
Data Analysis:
-
Plot absorbance versus pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve function.
-
The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, corresponding to the inflection point of the titration curve.
-
-
Validation: The presence of a sharp isosbestic point in the overlay of the UV-Vis spectra indicates a clean equilibrium between two species (the protonated and neutral forms), validating the measurement.
Caption: Workflow for determining pKa using UV-Vis spectrophotometry.
Conclusion
4-(Trifluoromethyl)pyridine-3-carbothioamide is a specialized chemical entity whose properties are defined by the interplay between the electron-deficient pyridine ring and the reactive carbothioamide group. Its significantly reduced basicity, a direct consequence of the trifluoromethyl substituent, is a key feature influencing its potential interactions in biological systems. Based on the activities of structurally related molecules, this compound represents a valuable scaffold for further investigation, particularly in the design of novel agrochemicals and therapeutic agents. The synthetic pathways to its precursors are established, providing a solid foundation for the exploration of its derivatives and their applications.
References
-
PubChem. 4-(Trifluoromethyl)pyridine-3-carbothioamide. National Center for Biotechnology Information. [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. SciSpace. [Link]
- Preparation method of 4-trifluoromethyl nicotinic acid.
- A kind of preparation method of 4-trifluoromethyl nicotinic acid.
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information. [Link]
-
Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry. [Link]
-
4-(trifluoromethyl)pyridine-3-carboxylic acid. Stenutz. [Link]
-
3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. [Link]
Sources
- 1. 4-(Trifluoromethyl)pyridine-3-carbothioamide | C7H5F3N2S | CID 2777771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 158063-54-8 | 4-(Trifluoromethyl)pyridine-3-carbothioamide - Synblock [synblock.com]
- 4. 4-(trifluoromethyl)-3-Pyridinecarbothioamide; 4-(TRIFLUOROMETHYL)PYRIDINE-3-THIOCARBOXAMIDE; 4-Trifluoromethyl-thionicotinamide | Chemrio [chemrio.com]
- 5. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 6. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
